molecular formula C18H25NO6 B3034127 (3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 1392210-31-9

(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B3034127
CAS No.: 1392210-31-9
M. Wt: 351.4 g/mol
InChI Key: RICGJYCLRORGII-LSDHHAIUSA-N
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Description

“(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid” is a pyrrolidine-3-carboxylic acid derivative characterized by a bicyclic structure with stereochemical specificity (3S,4R configuration). Key structural features include:

  • Pyrrolidine core: A five-membered saturated nitrogen-containing ring.
  • Boc (tert-butoxycarbonyl) protecting group: At the N1 position, enhancing solubility and stability during synthesis.
  • Carboxylic acid moiety: At the C3 position, enabling hydrogen bonding or salt bridge formation.

Properties

IUPAC Name

(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-14(15(10-19)16(20)21)11-6-12(23-4)8-13(7-11)24-5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICGJYCLRORGII-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated dimethoxybenzene derivative.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation of the pyrrolidine ring, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding due to its specific structural features.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.

Industry

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups enable it to bind selectively to these targets, modulating their activity. This can result in the inhibition of enzyme activity or the activation of receptor-mediated pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several natural and synthetic analogs. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Stereochemistry Bioactivity (if reported) Source / Synthesis Method
(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(tert-butyl)oxycarbonyl]pyrrolidine-3-carboxylic acid Pyrrolidine - 3,5-Dimethoxyphenyl (C4)
- Boc (N1)
- COOH (C3)
3S,4R Not reported Synthetic (presumed)
(2R,3S,4R)-2-(3,4-Dimethoxyphenyl)-4-(4-hydroxy-3-methoxybenzyl)tetrahydrofuran Tetrahydrofuran - 3,4-Dimethoxyphenyl (C2)
- 4-hydroxy-3-methoxybenzyl (C4)
2R,3S,4R Antioxidant, anti-inflammatory Natural (滇南风吹楠, Horsfieldia tetratepala)
2-Amino-4-(3,4-dimethoxyphenyl)benzo[h]chromene-3-carbonitrile Benzochromene - 3,4-Dimethoxyphenyl (C4)
- Amino (C2)
- Nitrile (C3)
Not specified Anticancer (inferred from analogs) Synthetic (KF-montmorillonite catalysis)
(R)-Dimethyl 2-(2-oxopyrrolidin-3-yl)malonate intermediate Pyrrolidinone - Benzyl (N1)
- Indenyl (C2)
- Malonate ester (C2)
R-configuration CPU inhibitor precursor Asymmetric synthesis

Key Observations :

Substituent Positionality: The 3,5-dimethoxyphenyl group in the target compound differs from analogs with 3,4-dimethoxyphenyl substituents (e.g., ).

Core Ring Systems :

  • Pyrrolidine vs. Tetrahydrofuran : The pyrrolidine core (target compound) introduces a nitrogen atom, enabling hydrogen bonding, while tetrahydrofuran analogs (e.g., ) lack this feature but exhibit rigidity.
  • Benzochromene vs. Pyrrolidine : Benzochromene derivatives (e.g., ) have extended aromatic systems, enhancing π-π interactions but reducing solubility compared to pyrrolidine-based structures.

Stereochemical Impact :

  • The 3S,4R configuration in the target compound contrasts with the 2R,3S,4R configuration in tetrahydrofuran analogs (). Stereochemistry critically influences receptor binding; for example, mismatched configurations in enzyme inhibitors can reduce efficacy by >90% .

Functional Groups: The Boc group in the target compound improves synthetic handling, whereas natural analogs (e.g., ) often lack protecting groups, limiting their stability under acidic conditions.

Bioactivity Trends :

  • Compounds with 3,4-dimethoxyphenyl groups (e.g., ) show antioxidant and anticancer activities, while 3,5-dimethoxy substitution (target compound) may enhance metabolic stability due to reduced steric hindrance .

Research Implications and Gaps

  • Pharmacological Potential: Structural similarity to bioactive compounds (e.g., CPU inhibitors , antioxidants ) warrants investigation into the target compound’s enzyme inhibition or anti-inflammatory properties.
  • Structure-Activity Relationship (SAR) : Systematic studies comparing 3,4- vs. 3,5-dimethoxy substitution patterns are needed to optimize bioactivity.

Biological Activity

The compound (3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its complex structure, which includes a pyrrolidine ring, a carboxylic acid functional group, and a dimethoxyphenyl substituent. This unique configuration is pivotal for its biological activity and interactions with various biological targets. The following sections will explore the compound's biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C18H25NO6
  • Molecular Weight: 351.399 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the dimethoxyphenyl group enhances its binding affinity to various biological targets, potentially modulating their activities. This interaction can lead to diverse biological effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine carboxylic acids exhibit significant anticancer properties. For instance, in a study involving A549 human lung cancer cells, compounds structurally related to (3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid demonstrated cytotoxic effects. The viability of A549 cells was reduced significantly when treated with these compounds, indicating their potential as anticancer agents .

CompoundIC50 (µM)Effect on A549 Cell Viability (%)
Control-100
Compound A5063.4
Compound B2821.2

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. It may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation in various biological models. This mechanism is crucial for developing therapeutic agents targeting inflammatory diseases.

Study 1: Anticancer Activity

In a controlled laboratory setting, (3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid was tested against A549 cells. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The most effective concentrations led to a reduction in viability by over 70%, suggesting strong anticancer potential.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. The inhibition was quantified using an enzyme-linked immunosorbent assay (ELISA), demonstrating that the compound could serve as a lead for developing new anti-inflammatory drugs.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing (3S,4R)-4-(3,5-dimethoxyphenyl)-Boc-pyrrolidine-3-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step protocols, including:

  • Step 1: Coupling of a Boc-protected pyrrolidine core with a 3,5-dimethoxyphenyl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution.
  • Step 2: Carboxylic acid functionalization through hydrolysis of ester intermediates (e.g., methyl esters) under alkaline conditions (e.g., NaOH) followed by acidification .
    Optimization Strategies:
  • Use high-purity starting materials to reduce side products.
  • Monitor reaction progress with LC-MS or TLC. Adjust stoichiometry (e.g., 1.2 equivalents of aryl boronic acid for cross-coupling) to improve yields.
  • Purify intermediates via recrystallization or column chromatography. For example, reports a 63% crude yield with 99% purity after LC purification .

Q. Q2. How should researchers address conflicting spectroscopic data (e.g., NMR, MS) during structural characterization?

Methodological Answer:

  • NMR Discrepancies: Ensure proper sample preparation (deuterated solvents, dryness) and compare experimental shifts with computational predictions (e.g., DFT calculations). For stereoisomers, use 2D NMR (COSY, NOESY) to confirm configurations .
  • Mass Spectrometry: Cross-validate using APCI-MS (for polar compounds) and ESI-MS. For example, confirmed molecular ions via APCI-MS with <2 ppm mass accuracy .
  • Elemental Analysis: Perform CHNS analysis to validate empirical formulas if purity >95%.

Q. Q3. What safety precautions are advised for handling this compound, given limited safety data?

Methodological Answer:

  • General Precautions: Assume toxicity based on structural analogs (e.g., tert-butoxycarbonyl-protected amines). Use PPE (gloves, goggles) and work in a fume hood.
  • First Aid: If inhaled or ingested, consult a physician immediately and provide the SDS (if available). For skin contact, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. Q4. How can the stereochemical integrity of the (3S,4R) configuration be preserved during synthetic modifications?

Methodological Answer:

  • Chiral Auxiliaries: Use enantiomerically pure starting materials (e.g., Boc-protected pyrrolidine-3-carboxylic acid derivatives).
  • Low-Temperature Reactions: Perform alkylation or acylation at -20°C to minimize racemization.
  • Stereochemical Monitoring: Employ chiral HPLC or optical rotation measurements post-synthesis. For example, maintained stereochemistry using Boc protection, which stabilizes the pyrrolidine ring .

Q. Q5. What strategies are effective for functionalizing the carboxylic acid moiety to enhance bioactivity?

Methodological Answer:

  • Esterification/Amidation: Convert the carboxylic acid to methyl esters or hydrazides for improved cell permeability. describes hydrazide formation using hydrazine monohydrate in isopropanol, enabling subsequent condensation with aldehydes .
  • Prodrug Design: Link the acid to bioreversible groups (e.g., pivaloyloxymethyl esters) for targeted release in vivo.

Q. Q6. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with receptors (e.g., kinases, GPCRs). Focus on the 3,5-dimethoxyphenyl group’s π-π stacking potential and the carboxylic acid’s hydrogen-bonding capacity.
  • MD Simulations: Run molecular dynamics simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories. Validate with in vitro assays (e.g., IC50 measurements) .

Q. Q7. How do researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO vehicle).
  • Dose-Response Curves: Generate EC50/IC50 values across 3+ independent experiments. For example, tested pyrrolidinone derivatives in 2D/3D cancer models to confirm dose-dependent effects .
  • Meta-Analysis: Compare data with structurally similar compounds (e.g., ’s trifluoromethylphenyl analogs) to identify substituent-specific trends .

Q. Q8. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Acid-Base Extraction: Dissolve the crude product in 5% NaOH, filter insoluble impurities, and reprecipitate the acid by adjusting to pH 2 with HCl .
  • Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation (>98%). achieved 99% purity via LC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

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